3-(1H-imidazol-1-ylmethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-(1H-imidazol-1-ylmethyl)aniline" often involves strategies such as C–H activation and the use of chiral ligands. For example, chiral 3-(2′-imidazolinyl)anilines can be synthesized from commercially available precursors via a series of transformations including phosphorylation and metalation with palladium or nickel to afford pincer complexes (Yang et al., 2011). Another approach involves the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, highlighting methodologies for synthesizing substituted aniline derivatives for pharmaceutical applications (Shijing, 2013).
Molecular Structure Analysis
The molecular structures of these compounds and their complexes have been extensively studied using X-ray crystallography, revealing insights into their coordination environments and geometries. For instance, structures of pincer complexes with distorted-square-planar geometries have been determined, showcasing the typical coordination patterns observed in such complexes (Yang et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are notable, with applications in forming complexes that exhibit interesting electrochemical and antioxidative properties. Complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline ligands, for example, have shown significant hydroxyl and superoxide radical scavenging activities, outperforming standard antioxidants like vitamin C and mannitol (Wu et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are crucial for their application in material science and medicinal chemistry. These properties are often tailored through the introduction of various functional groups and the formation of metal complexes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the versatility of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives in synthesis and applications. Their ability to act as ligands in metal complexes opens up a wide range of catalytic activities and potential applications in organic synthesis, as demonstrated in the formation of complexes with antioxidative activity (Wu et al., 2015).
Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
3-(1H-imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(imidazol-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXQBSHRUITCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424305 | |
Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-ylmethyl)aniline | |
CAS RN |
120107-85-9 | |
Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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